molecular formula C5H3IN4O B115655 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 142189-88-6

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B115655
CAS No.: 142189-88-6
M. Wt: 262.01 g/mol
InChI Key: ISUILBBWIFGVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a halogenated derivative of the pyrazolo[4,3-d]pyrimidin-7-one scaffold, a bicyclic heterocycle with a fused pyrazole and pyrimidine ring system. Its molecular formula is C₅H₃IN₄O, with a molecular weight of 262.01 g/mol and CAS number 142189-88-6 . The iodine atom at position 3 introduces distinct electronic and steric properties, making it a valuable intermediate for further functionalization (e.g., Suzuki couplings) or as a heavy atom in crystallographic studies.

Properties

IUPAC Name

3-iodo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUILBBWIFGVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The iodine catalyst facilitates sp³ C–H bond amination, enabling cyclization. Key steps include:

  • Iodine activation : I₂ generates electrophilic iodine species, promoting C–I bond formation.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidinone core.

  • Oxidation : Aryl methyl ketones act as both substrates and oxidizing agents.

Optimization revealed that 0.2 equivalents of iodine in dimethylformamide (DMF) at 100°C for 12 hours yielded the target compound in 60% yield . Excess iodine led to overhalogenation, reducing selectivity.

ParameterConditionYield (%)
Catalyst (I₂)0.2 equiv60
SolventDMF
Temperature100°C
Time12 hours

Cyclocondensation with Malonic Acid Derivatives

An alternative route involves cyclocondensation of 5-amino-3-iodopyrazole with malonic acid derivatives. Petricci et al. highlighted the use of POCl₃-pyridine systems to activate malonic acid, forming a phosphoric ester intermediate. This method circumvents traditional basic conditions, enhancing reaction efficiency.

Stepwise Synthesis

  • Intermediate formation : 5-Amino-3-iodopyrazole reacts with malonic acid in POCl₃, yielding a chloro-substituted intermediate.

  • Cyclization : Heating in pyridine induces ring closure, forming the pyrazolo[4,3-d]pyrimidin-7-one scaffold.

This approach achieves ~65% yield within 6 hours, compared to <50% under classical basic conditions. The table below contrasts key parameters:

ConditionClassical MethodPOCl₃-Pyridine Method
CatalystNaOHPOCl₃
SolventEthanolPyridine
Time24 hours6 hours
Yield45%65%

Nitro Reduction and Cyclization

A patent by US6962911B2 outlines a multi-step synthesis starting from nitro precursors. This method is advantageous for large-scale production due to its modularity.

Synthetic Pathway

  • Nitro compound preparation : 3-Nitro-pyrazolo[4,3-d]pyrimidin-7-one is synthesized via nitration.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride reduces the nitro group to an amine.

  • Iodination : The amine intermediate undergoes Sandmeyer reaction with KI/CuI, introducing iodine at position 3.

  • Purification : Recrystallization from ethanol-water mixtures yields >95% purity.

This method offers flexibility, with overall yields of 50–55% , though it requires stringent control of reaction conditions to avoid dehalogenation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Iodine-catalyzedMetal-free, one-potRequires precise iodine stoichiometry60
CyclocondensationHigh efficiency, short reaction timePOCl₃ handling requires expertise65
Nitro reductionScalable, high purityMulti-step, costly catalysts55

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed in these reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-d]pyrimidin-7-one derivatives exhibit structural diversity, primarily through substitutions at positions 1, 3, 5, or 6. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-d]Pyrimidin-7-One Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Applications/Properties Source
3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one I (3) 262.01 142189-88-6 Halogenated intermediate; potential crystallography
Sildenafil (Viagra®) 1-Me, 3-Pr, 5-(sulfonylphenyl) 474.55 171599-83-0 PDE5 inhibitor; treatment for erectile dysfunction
5-(2-Ethoxyphenyl)-1-Me-3-Pr derivative 1-Me, 3-Pr, 5-(2-ethoxyphenyl) 312.37 139756-21-1 Intermediate in sildenafil synthesis
1,4-Dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one None (parent scaffold) 136.11 13877-55-9 Basic scaffold for SAR studies
7-Amino-1H-pyrazolo[4,3-d]pyrimidine NH₂ (7) 135.13 13877-56-0 Adenosine receptor ligand precursor
2-Me-2H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one 2-Me 149.15 Not specified Structural isomer; electronic effects study

Structural and Electronic Effects

  • Iodine vs. Alkyl Groups (Position 3): The 3-iodo substituent introduces significant steric bulk and polarizability compared to alkyl groups (e.g., propyl in sildenafil). Iodine’s electronegativity (2.66) and van der Waals radius (1.98 Å) facilitate halogen bonding, which can enhance binding to proteins or nucleic acids .
  • Sulfonylphenyl vs. Simple Phenyl (Position 5): Sildenafil’s 5-(sulfonylphenyl) group contributes to PDE5 inhibition by interacting with hydrophobic pockets in the enzyme, a feature absent in the simpler 5-ethoxyphenyl derivative .
  • Hydrogen Bonding Groups (Position 7): The 7-amino derivative (CAS 13877-56-0) enables hydrogen bonding, contrasting with the 7-keto group in the parent scaffold, which may reduce solubility .

Physicochemical Properties

  • Solubility: The 3-iodo derivative’s low polarity (logP ≈ 1.8 predicted) contrasts with sildenafil’s higher logP (~3.5), impacting bioavailability.
  • Molecular Weight: The parent scaffold (136 g/mol) is significantly smaller than sildenafil (474 g/mol), highlighting the impact of complex substituents on drug-likeness .

Biological Activity

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound belongs to the pyrazolo[4,3-d]pyrimidine class and is characterized by an iodine substituent at the 3-position, which enhances its reactivity and biological efficacy. The molecular formula of this compound is C7H5IN4O, with a molecular weight of approximately 258.04 g/mol .

Inhibition of Phosphodiesterases

One of the significant biological activities of this compound is its role as an inhibitor of phosphodiesterases (PDEs), specifically type 5 cyclic guanosine monophosphate (cGMP) phosphodiesterase. This inhibition can lead to various physiological effects such as vasodilation and modulation of platelet aggregation .

Toll-like Receptor Agonism

Research indicates that this compound may also act as an agonist for Toll-like receptor 7 (TLR7), suggesting its potential utility in cancer treatment and immune modulation. TLR7 activation plays a crucial role in the immune response and has implications in the treatment of various cancers .

Structure-Activity Relationship

The presence of the iodine atom in this compound not only enhances its reactivity but also allows for further functionalization in synthetic chemistry. This characteristic makes it a valuable scaffold for developing new therapeutic agents .

Comparative Biological Activity

The following table summarizes the biological activities associated with various derivatives of pyrazolo[4,3-d]pyrimidine compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-oneMethyl group at position 1Potential anti-cancer activity
5-Amino-1H-pyrazolo[4,3-d]pyrimidin-7-oneAmino group at position 5Inhibitor of phosphodiesterases
6-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7-oneBromine substituent at position 6Antimicrobial properties

Anticancer Activity

In a study examining the anticancer properties of pyrazolo derivatives, compounds similar to this compound were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited significant cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy in resistant cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as kinases and enzymes. By binding to these targets' active sites, the compound can inhibit their activity, leading to modulation of various cellular pathways that are crucial for therapeutic outcomes .

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
CyclizationFormic acid, reflux (3 h)72–85%
HalogenationPOCl₃, reflux (6 h)60–75%
IodinationNIS, DMF, 80°C (12 h)50–65%

Which spectroscopic and crystallographic techniques are most effective for characterizing 3-iodo-pyrazolo-pyrimidinone derivatives?

Basic Research Question
1H/13C NMR is critical for confirming regiochemistry, particularly the iodine substitution pattern (e.g., C3 vs. C5 positions). Aromatic protons in pyrazolo-pyrimidinones typically resonate between δ 8.6–9.0 ppm . Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities, with mean C–C bond lengths of 1.35–1.40 Å confirming aromaticity . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 304.9732 for C₆H₅IN₅O).

How can researchers address regioselectivity challenges during iodination at the 3-position of pyrazolo-pyrimidinones?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. Iodination at the 3-position is favored due to the electron-deficient nature of the pyrimidinone ring. Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) reactivity, with Fukui indices identifying the C3 position as most reactive . Experimental validation involves comparing reaction outcomes under varying Lewis acid catalysts (e.g., FeCl₃ vs. ZnI₂). Conflicting results may arise from solvent polarity—DMF enhances iodine electrophilicity, while THF favors alternative pathways.

How should contradictory bioactivity data for pyrazolo-pyrimidinone derivatives be interpreted?

Advanced Research Question
Discrepancies in reported biological activity (e.g., hypoxanthine-guanine phosphoribosyltransferase inhibition vs. PDE5 inhibition ) may stem from structural analogs or assay conditions. For example:

  • Enzyme Assay Variability : Differences in substrate concentrations (e.g., GTP vs. ATP) or pH (7.4 vs. 8.0) alter IC₅₀ values.
  • Cellular Uptake : LogP values >2.5 enhance membrane permeability but may reduce aqueous solubility, skewing in vitro results.
    Validate findings using orthogonal assays (e.g., SPR for binding kinetics, cell-based luciferase reporters).

What strategies improve purity in multi-step syntheses of iodinated pyrazolo-pyrimidinones?

Advanced Research Question
Critical purification steps include:

Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate iodinated isomers.

Recrystallization : Ethanol/water mixtures (80:20) yield crystals with >98% purity .

HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) identify trace impurities (<0.5%).

What are the key pharmacological targets of pyrazolo-pyrimidinone derivatives, and how are they validated?

Basic Research Question
Primary targets include:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : Validated via enzyme inhibition assays using radiolabeled [¹⁴C]-hypoxanthine .
  • Phosphodiesterases (PDEs) : AOAC SMPR 2014.011 outlines standardized assays for PDE5 inhibition, requiring IC₅₀ values <10 nM .
    Secondary screening in cancer cell lines (e.g., HeLa, MCF-7) assesses antiproliferative activity via MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.